Cas no 2225178-09-4 ((5-Bromo-6-methylpyridin-3-yl)boronic acid)

(5-Bromo-6-methylpyridin-3-yl)boronic acid 化学的及び物理的性質
名前と識別子
-
- 6-Methyl-5-bromopyridine-3-boronic acid
- (5-Bromo-6-methylpyridin-3-yl)boronic acid
- Z1551930600
- 2225178-09-4
- F74659
- EN300-4373885
- MFCD22491324
- 5-bromo-6-methylpyridin-3-ylboronic acid
-
- インチ: 1S/C6H7BBrNO2/c1-4-6(8)2-5(3-9-4)7(10)11/h2-3,10-11H,1H3
- InChIKey: DQGDXNZOPUNCKT-UHFFFAOYSA-N
- ほほえんだ: C1=NC(C)=C(Br)C=C1B(O)O
計算された属性
- せいみつぶんしりょう: 214.97532g/mol
- どういたいしつりょう: 214.97532g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 136
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 53.4Ų
(5-Bromo-6-methylpyridin-3-yl)boronic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P020KKX-250mg |
(5-Bromo-6-methylpyridin-3-yl)boronic acid |
2225178-09-4 | 95% | 250mg |
$117.00 | 2023-12-18 | |
1PlusChem | 1P020KKX-1g |
(5-Bromo-6-methylpyridin-3-yl)boronic acid |
2225178-09-4 | 95% | 1g |
$308.00 | 2023-12-18 | |
Aaron | AR020KT9-5g |
(5-Bromo-6-methylpyridin-3-yl)boronic acid |
2225178-09-4 | 95% | 5g |
$1111.00 | 2025-02-13 | |
Aaron | AR020KT9-1g |
(5-Bromo-6-methylpyridin-3-yl)boronic acid |
2225178-09-4 | 95% | 1g |
$318.00 | 2025-02-13 | |
abcr | AB573461-250mg |
(5-Bromo-6-methylpyridin-3-yl)boronic acid; . |
2225178-09-4 | 250mg |
€306.90 | 2024-08-02 | ||
abcr | AB573461-1g |
(5-Bromo-6-methylpyridin-3-yl)boronic acid; . |
2225178-09-4 | 1g |
€697.30 | 2024-08-02 | ||
1PlusChem | 1P020KKX-100mg |
(5-Bromo-6-methylpyridin-3-yl)boronic acid |
2225178-09-4 | 95% | 100mg |
$68.00 | 2023-12-18 | |
1PlusChem | 1P020KKX-25g |
(5-Bromo-6-methylpyridin-3-yl)boronic acid |
2225178-09-4 | 95% | 25g |
$3892.00 | 2023-12-18 | |
1PlusChem | 1P020KKX-5g |
(5-Bromo-6-methylpyridin-3-yl)boronic acid |
2225178-09-4 | 95% | 5g |
$1111.00 | 2023-12-18 | |
Aaron | AR020KT9-250mg |
(5-Bromo-6-methylpyridin-3-yl)boronic acid |
2225178-09-4 | 95% | 250mg |
$123.00 | 2025-02-13 |
(5-Bromo-6-methylpyridin-3-yl)boronic acid 関連文献
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
(5-Bromo-6-methylpyridin-3-yl)boronic acidに関する追加情報
The Chemical Compound CAS No. 2225178-09-4: (5-Bromo-6-methylpyridin-3-yl)boronic Acid
(5-Bromo-6-methylpyridin-3-yl)boronic acid, identified by the CAS number 2225178-09-4, is a significant compound in the field of organic chemistry, particularly in the synthesis of complex molecules. This compound is widely recognized for its role in Suzuki-Miyaura coupling reactions, which are pivotal in constructing biaryl and heteroaryl compounds. The presence of a boronic acid group makes it highly reactive and versatile, enabling its use in various cross-coupling reactions.
The structure of (5-Bromo-6-methylpyridin-3-yl)boronic acid consists of a pyridine ring substituted with a bromine atom at position 5, a methyl group at position 6, and a boronic acid group at position 3. This substitution pattern imparts unique electronic and steric properties to the molecule, making it suitable for diverse applications. The pyridine ring's aromaticity and the electron-withdrawing effects of the substituents contribute to its stability and reactivity in synthetic transformations.
Recent advancements in organoboron chemistry have highlighted the importance of (5-Bromo-6-methylpyridin-3-yl)boronic acid in drug discovery and materials science. Researchers have utilized this compound to synthesize bioactive molecules with potential therapeutic applications, such as anticancer agents and antimicrobial compounds. Its ability to participate in cross-coupling reactions under mild conditions has made it a valuable reagent in medicinal chemistry.
In terms of synthesis, (5-Bromo-6-methylpyridin-3-yl)boronic acid can be prepared via various methods, including hydroboration reactions and metal-mediated transformations. The choice of synthesis route depends on the desired regioselectivity and scalability. Recent studies have focused on optimizing these methods to enhance yield and purity, ensuring that the compound meets the stringent requirements of pharmaceutical applications.
The application of (5-Bromo-6-methylpyridin-3-yl)boronic acid extends beyond traditional organic synthesis. It has been employed in the development of advanced materials, such as organic semiconductors and functional polymers. Its ability to form stable covalent bonds with other aromatic systems makes it an ideal building block for constructing complex molecular architectures.
Moreover, the compound's role in click chemistry has been explored extensively. By incorporating (5-Bromo-6-methylpyridin-3-yl)boronic acid into click reaction frameworks, chemists have developed novel strategies for synthesizing macrocyclic compounds and supramolecular assemblies. These advancements underscore its versatility and significance in modern chemical research.
In conclusion, (5-Bromo-6-methylpyridin-3-yl)boronic acid, CAS No. 2225178-09_4 is a multifaceted compound with wide-ranging applications in organic synthesis, drug discovery, and materials science. Its unique chemical properties and reactivity make it an indispensable tool for researchers striving to develop innovative solutions across various scientific disciplines.
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